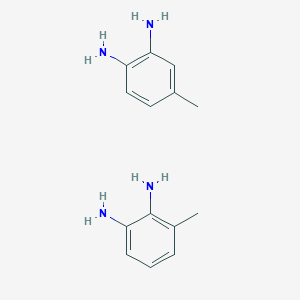
(R)-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene moiety, a di-tert-butylphosphanyl group, and a sulfinamide functional group, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the naphthalene-substituted aromatic esters via Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation . The reaction conditions often require specific catalysts, such as Rhodium(III), and precise temperature control to ensure regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as regiocontrolled benzannulation and stereoselective gem-dichlorocyclopropanation are employed to produce multisubstituted naphthalenes, which are then further functionalized to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Biology
The compound’s potential biological applications include its use as a building block for designing bioactive molecules. Its structural features make it a candidate for drug development and molecular biology research.
Medicine
In medicine, the compound may be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.
Industry
Industrially, the compound can be used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound’s phosphanyl and sulfinamide groups allow it to bind to metal centers and biological macromolecules, influencing their activity and function. This binding can modulate enzymatic activity, signal transduction pathways, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound shares the naphthalene moiety and has been studied for its structural and electronic properties.
2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines: These compounds also feature naphthalene substitutions and have shown potential as antitubercular agents.
Uniqueness
®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of a phosphanyl group, a naphthalene moiety, and a sulfinamide functional group
Propiedades
Fórmula molecular |
C29H40NOPS |
|---|---|
Peso molecular |
481.7 g/mol |
Nombre IUPAC |
N-[(S)-(2-ditert-butylphosphanylphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C29H40NOPS/c1-27(2,3)32(28(4,5)6)25-17-13-12-16-24(25)26(30-33(31)29(7,8)9)23-19-18-21-14-10-11-15-22(21)20-23/h10-20,26,30H,1-9H3/t26-,33?/m0/s1 |
Clave InChI |
VMIJVPQONBLCFF-AYTRYJACSA-N |
SMILES isomérico |
CC(C)(C)P(C1=CC=CC=C1[C@H](C2=CC3=CC=CC=C3C=C2)NS(=O)C(C)(C)C)C(C)(C)C |
SMILES canónico |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC3=CC=CC=C3C=C2)NS(=O)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




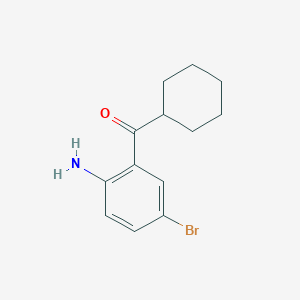
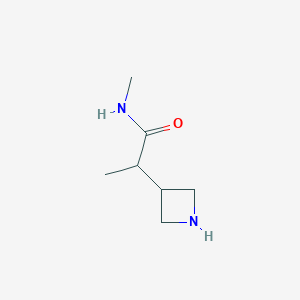
![4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12087006.png)
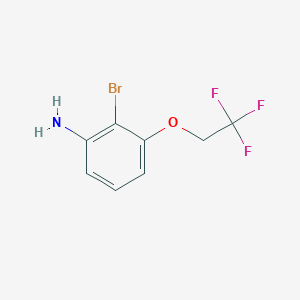

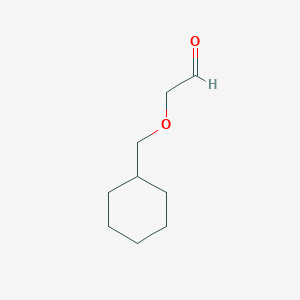

![2-ethylhexanoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B12087032.png)
![4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12087045.png)


